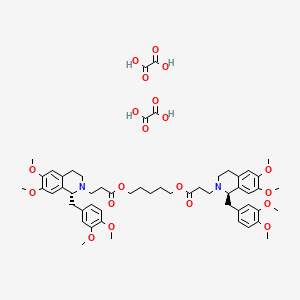
N-Desmethyldofetilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-Desmethyldofetilide” is a biochemical used for proteomics research . It is an antiarrhythmic drug primarily used to treat symptoms of arrhythmia in heart patients . It works by blocking the potassium channels in heart cells, altering the electrical activity of the heart, and restoring normal heart rhythm .
Synthesis Analysis
“N-Desmethyldofetilide” is typically prepared through chemical synthesis . A paper describes the tritium labelling of dofetilide, a related compound, by several methods . The syntheses and characterization of [phenyl- 3 H] dofetilide as well as [ N -methyl- 3 H] dofetilide are described in detail .
Molecular Structure Analysis
The molecular formula of “N-Desmethyldofetilide” is C18H25N3O5S2, and its molecular weight is 427.54 . For a detailed molecular structure analysis, techniques such as single-crystal X-ray diffraction (SC-XRD) analysis and microcrystal electron diffraction method (MicroED) can be used .
Chemical Reactions Analysis
The chemical reactions involving “N-Desmethyldofetilide” can be studied using various electroanalytical tools . These tools can investigate redox-active intermediates, from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-Desmethyldofetilide” can be analyzed using various techniques . These include thermal analysis, physical property measurements, and other physico-chemical material properties analysis techniques .
Wissenschaftliche Forschungsanwendungen
Cardiovascular Disease Treatment
N-Desmethyldofetilide, a derivative of Dofetilide, is used in the treatment of cardiovascular diseases . Dofetilide is a unique cardiovascular drug and one of the earliest antiarrhythmic agents . It plays a significant role in addressing abnormal heart rhythms or arrhythmias, leading to tachycardia and fibrillation .
Tritium Labelling
Compounds labelled with tritium have been extremely useful to facilitate drug discovery research at the receptor level . The syntheses and characterization of [phenyl-3H] dofetilide as well as [N-methyl-3H] dofetilide are described in detail . Because of synthetic efficiency and high specific activity, [N-methyl-3H] dofetilide emerged as the preferred radioligand used by biologists worldwide .
Receptor Binding Assay
The availability of [3H] dofetilide allows it to be employed by biologists in the powerful technique of receptor binding assay . This technique is used to interrogate exactly what receptor families dofetilide interacts with .
Mass Spectrometry
ESI mass spectrometry was found to be an especially useful analytical tool to characterize these valuable radioligands . It provides detailed information about the mass of particles, their charge, and purity.
Drug Discovery Research
N-Desmethyldofetilide is used in drug discovery research . The tritium labelling of dofetilide facilitates this research at the receptor level .
Dose Management
Dofetilide requires an FDA-mandated 3 days of telemetry monitoring due to heightened risk of toxicity within this time period . Although a recommended dose management algorithm for dofetilide exists, there is a range of real-world approaches to dosing the medication .
Zukünftige Richtungen
The future directions of “N-Desmethyldofetilide” research could involve further exploration of its potential uses and effects. This could include more detailed studies on its mechanism of action, potential applications in medical treatments, and the development of new synthesis methods. Relevant papers on these topics can be found and analyzed for more detailed information .
Eigenschaften
IUPAC Name |
N-[4-[2-[2-[4-(methanesulfonamido)phenoxy]ethylamino]ethyl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O5S2/c1-27(22,23)20-16-5-3-15(4-6-16)11-12-19-13-14-26-18-9-7-17(8-10-18)21-28(2,24)25/h3-10,19-21H,11-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITIJIUDNAYXKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)CCNCCOC2=CC=C(C=C2)NS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Desmethyldofetilide | |
CAS RN |
176447-94-2 |
Source


|
| Record name | Methanesulfonamide, N-(4-(2-((2-(4-((methylsulfonyl)amino)phenoxy)ethyl)amino)ethyl)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176447942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[4-(2-(2-[4-(methanesulfonamido)phenoxy]ethyl)amino)phenyl]methanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHANESULFONAMIDE, N-(4-(2-((2-(4-((METHYLSULFONYL)AMINO)PHENOXY)ETHYL)AMINO)ETHYL)PHENYL)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GC84E3XA91 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-2-[2-(4-fluorophenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B601593.png)




![calcium;(3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B601603.png)


